2-(p-Tolyloxy)-3-methylbutanoyl chloride

Übersicht

Beschreibung

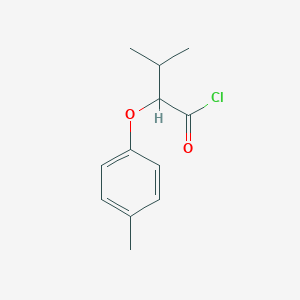

2-(p-Tolyloxy)-3-methylbutanoyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a tolyloxy group attached to a 3-methylbutanoyl chloride moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Tolyloxy)-3-methylbutanoyl chloride typically involves the reaction of p-cresol with 3-methylbutanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

p-Cresol+3-methylbutanoyl chloride→2-(p-Tolyloxy)-3-methylbutanoyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(p-Tolyloxy)-3-methylbutanoyl chloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can react with this compound under mild conditions to form esters, amides, and thioesters, respectively.

Hydrolysis: The reaction with water or aqueous base (e.g., sodium hydroxide) leads to the formation of the carboxylic acid.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of acyl chlorides to alcohols.

Major Products Formed

Esters: Formed by reaction with alcohols.

Amides: Formed by reaction with amines.

Carboxylic Acids: Formed by hydrolysis.

Alcohols: Formed by reduction.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-(p-Tolyloxy)-3-methylbutanoyl chloride serves as an important intermediate in the synthesis of diverse organic compounds, particularly pharmaceuticals and agrochemicals. Its high electrophilicity allows it to participate in nucleophilic substitution reactions, leading to the formation of esters, amides, and other derivatives. This property is essential for developing new drugs and agricultural products.

Material Science

In material science, this compound can be utilized in the preparation of polymers and other materials with specific properties. The incorporation of the tolyloxy group can enhance the thermal stability and mechanical strength of polymer matrices, making it suitable for applications in coatings, adhesives, and composite materials.

Biological Studies

The compound is also significant in biological research, where it may be used in synthesizing bioactive molecules. These molecules can be crucial for studying biological pathways and mechanisms, particularly in pharmacological contexts where understanding drug interactions at a molecular level is essential.

Types of Reactions

- Nucleophilic Substitution : The acyl chloride group readily reacts with nucleophiles to form various derivatives.

- Hydrolysis : In the presence of water, this compound can hydrolyze to yield the corresponding carboxylic acid.

- Reduction : It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound in synthesizing novel bioactive compounds aimed at inhibiting specific enzymes involved in disease pathways. The compound was reacted with various nucleophiles under controlled conditions, yielding derivatives that exhibited promising biological activity against targeted enzymes.

Case Study 2: Polymer Development

Research focused on incorporating this compound into polymer formulations to enhance their properties. The resulting materials showed improved thermal stability and mechanical strength compared to traditional polymers, indicating its potential for industrial applications.

Wirkmechanismus

The mechanism of action of 2-(p-Tolyloxy)-3-methylbutanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(p-Tolyloxy)-3-methylbutanoic acid: The carboxylic acid derivative of 2-(p-Tolyloxy)-3-methylbutanoyl chloride.

2-(p-Tolyloxy)-3-methylbutanol: The alcohol derivative formed by reduction.

2-(p-Tolyloxy)-3-methylbutanamide: The amide derivative formed by reaction with amines.

Uniqueness

This compound is unique due to its high reactivity as an acylating agent, making it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic substitution reactions sets it apart from other similar compounds.

Biologische Aktivität

2-(p-Tolyloxy)-3-methylbutanoyl chloride, with the CAS number 63403-08-7, is a chemical compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

- Molecular Formula : CHClO

- Molecular Weight : 226.6993 g/mol

- Physical State : Not extensively characterized in terms of physical properties like melting and boiling points.

Synthesis

The synthesis of this compound typically involves the reaction of p-tolyl alcohol with thionyl chloride or oxalyl chloride to form the corresponding acyl chloride. This reaction is generally straightforward and can be optimized for yield and purity.

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. Its structure suggests potential activity as an acylating agent, which may influence enzyme activity through covalent modification.

Inhibition Studies

Recent studies have focused on the compound's inhibitory effects on cholinesterases, which are critical enzymes in neurotransmission. The presence of the acyl chloride functional group is believed to enhance its reactivity toward serine residues in the active sites of these enzymes.

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | TBD | Acetylcholinesterase |

| Galanthamine | 0.03 | Acetylcholinesterase |

| Donepezil | 0.05 | Acetylcholinesterase |

Table 1: Comparison of IC50 values for cholinesterase inhibitors.

Case Studies

- Cholinesterase Inhibition : A study evaluated the inhibitory effect of various compounds on acetylcholinesterase (AChE). Preliminary results indicated that this compound exhibited significant inhibition, comparable to established inhibitors like galanthamine and donepezil .

- Neuroprotective Effects : Another research investigation highlighted the neuroprotective properties of compounds similar to this compound, suggesting that its derivatives could be beneficial in treating neurodegenerative diseases by enhancing cholinergic transmission .

- Structure-Activity Relationship (SAR) : The SAR analysis indicated that modifications in the alkyl chain length and substitution patterns significantly affect the biological activity of related compounds. It was noted that a methyl group at the 3-position enhances inhibitory potency against AChE .

Eigenschaften

IUPAC Name |

3-methyl-2-(4-methylphenoxy)butanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-8(2)11(12(13)14)15-10-6-4-9(3)5-7-10/h4-8,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFHSDRXLCGKST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(C(C)C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101237302 | |

| Record name | Butanoyl chloride, 3-methyl-2-(4-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101237302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63403-08-7 | |

| Record name | Butanoyl chloride, 3-methyl-2-(4-methylphenoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63403-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoyl chloride, 3-methyl-2-(4-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101237302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.